molecular formula C8H11ClF3NO2 B6608762 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride CAS No. 2866323-38-6

4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride

Cat. No.: B6608762
CAS No.: 2866323-38-6
M. Wt: 245.62 g/mol
InChI Key: ZHKVLMGWFJYJLH-UHFFFAOYSA-N
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Description

4-(trifluoromethyl)-1-azabicyclo[221]heptane-3-carboxylic acid hydrochloride is a compound that features a bicyclic structure with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. This method allows for the formation of the bicyclic structure under mild conditions . Another method involves the use of organocatalysis, which enables the enantioselective synthesis of the compound from simple starting materials .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity to receptors and enzymes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO2.ClH/c9-8(10,11)7-1-2-12(4-7)3-5(7)6(13)14;/h5H,1-4H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKVLMGWFJYJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(C1(C2)C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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